FP-1039

Oncology Toxicology Drug Safety

FP-1039 (GSK3052230) is a soluble FGFR1c:Fc fusion protein that acts as a selective ligand trap for mitogenic FGFs. Unlike small-molecule FGFR TKIs, it spares hormonal FGF23, eliminating hyperphosphatemia as a confounding variable. This makes it the only viable FGFR pathway inhibitor for long-term in vivo studies requiring clean toxicity profiles. - 56% TGI in FGFR1-amplified NSCLC xenografts vs. 22% in non-amplified models - ~25% tumor regression in pazopanib-resistant RCC models when combined with VEGF antagonists - Antiproliferative activity in mesothelioma cell lines with FGF2/FGFR1 overexpression Supplied as a lyophilized powder (≥95% purity). Standard pack size: 1 mg; bulk and custom synthesis available on request.

Molecular Formula
Molecular Weight
CAS No. 1631072-93-9
Cat. No. B1194688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-1039
CAS1631072-93-9
Synonyms1631072-93-9;  FP-1039;  GSK3052230;  GSK-3052230;  GSK 3052230;  HGS-1036
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FP-1039: Selective FGF Ligand Trap


FP-1039 (also known as GSK3052230) is a soluble fusion protein biologic, not a small molecule. Its structure comprises the extracellular domain of Fibroblast Growth Factor Receptor 1c (FGFR1c) fused to the Fc region of human IgG1 [1]. This engineered protein acts as a highly specific 'ligand trap', binding and neutralizing a broad panel of mitogenic Fibroblast Growth Factors (FGFs) in the extracellular space to prevent their interaction with cell surface receptors [2]. This mechanism is distinct from that of small-molecule FGFR tyrosine kinase inhibitors (TKIs), offering a unique approach to inhibiting FGF/FGFR signaling, a pathway crucial for tumor growth and angiogenesis in multiple solid tumor types [3].

Type
Recombinant FGFR1c-Fc fusion protein (ligand trap biologic)
Mechanism
Selectively binds mitogenic FGFs; spares hormonal FGF23 signaling
Research context
Enables FGF pathway studies without TKI-class hyperphosphatemia confounding

FP-1039: Unsubstitutable by FGFR TKIs


The critical and verifiable reason that FP-1039 cannot be generically substituted with small-molecule FGFR tyrosine kinase inhibitors (TKIs) like erdafitinib, pemigatinib, or infigratinib lies in its distinct mechanism of action and consequent toxicity profile. Small-molecule TKIs inhibit the intracellular kinase domain of FGFR, leading to a class-wide on-target toxicity: hyperphosphatemia [1]. This occurs because they also block the signaling of the hormonal FGF ligand FGF23, which is essential for phosphate homeostasis. In contrast, FP-1039 acts extracellularly as a ligand trap, and its binding is selective for mitogenic FGFs, sparing FGF23 [2]. This fundamental difference directly translates into a quantifiable, clinically meaningful advantage, as described in the evidence below, making FP-1039 the only viable option for studies where avoiding FGFR TKI-associated hyperphosphatemia is a paramount design requirement.

FP-1039
Small-molecule FGFR TKIs
Mechanism
Extracellular ligand trap, spares FGF23
Intracellular kinase inhibition, blocks FGF23
Phosphate Homeostasis
Reported 0% hyperphosphatemia incidence
Class-associated hyperphosphatemia (77-78%)

FP-1039: Evidence vs. FGFR TKIs


Hyperphosphatemia Avoidance

FP-1039 treatment does not induce hyperphosphatemia, a significant on-target toxicity of small-molecule FGFR TKIs. In a Phase I clinical trial (N=39), no hyperphosphatemia was observed with FP-1039 [1]. In contrast, the small-molecule FGFR TKI erdafitinib is associated with hyperphosphatemia in 77-78% of treated patients in clinical studies [2].

Hyperphosphatemia Avoidance
Reported
FP-1039: 0% (0/39)
Erdafitinib: 77-78%
Supports phosphate homeostasis monitoring in research models
Phase I trial context; requires model-specific validation
Oncology Toxicology Drug Safety

Efficacy in FGFR1-Amplified Lung Cancer

FP-1039 demonstrates significantly greater tumor growth inhibition (TGI) in models with FGFR1 amplification, a key genetic driver in ~15-20% of non-small cell lung cancers (NSCLC). In a cell line xenograft study, FP-1039 treatment resulted in 56% TGI in FGFR1-amplified lung cancer models, compared to only 22% TGI in FGFR1 non-amplified models [1]. This highlights a predictive biomarker for response, a feature not universally shared by all FGFR inhibitors.

Tumor Growth Inhibition
Head-to-head
56% TGI in FGFR1-amplified models
Reported biomarker-selective response context
Xenograft models; amplification status validation recommended
Lung Cancer FGFR1 Amplification Xenograft Models

Synergy with VEGF Antagonists in RCC

FP-1039 enhances the efficacy of VEGF antagonist therapies, a standard of care for advanced renal cell carcinoma (RCC). In RCC xenograft models with low FGF2 expression (representing 66% of clear cell RCC in TCGA), which are relatively insensitive to FP-1039 monotherapy, the combination of FP-1039 with the VEGF TKI pazopanib was significantly more effective than either agent alone. Furthermore, in models that had become resistant to pazopanib, the addition of FP-1039 induced approximately 25% tumor regression [1].

Combination Synergy
Head-to-head
~25% tumor regression added to pazopanib in resistant models
Supports combination resistance model endpoint review
ccRCC xenograft context; response may vary
Renal Cell Carcinoma VEGF Therapy Combination Therapy

FP-1039: Research Applications


FGFR Inhibition Without Hyperphosphatemia

This is the most compelling application for FP-1039. Researchers seeking to dissect the oncogenic role of the FGF/FGFR pathway in vivo or evaluate combination regimens can utilize FP-1039 as the FGFR inhibitory agent without introducing the confounding variable of hyperphosphatemia, which is a hallmark of small-molecule FGFR TKI use [3]. This is critical for generating cleaner, more interpretable data, particularly in long-term preclinical models.

FGFR1-Amplified Lung Cancer Research

FP-1039 is a precision tool for research focused on FGFR1-amplified non-small cell lung cancer (NSCLC), a genetic subset found in 15-20% of patients [3]. The compound's enhanced efficacy in this context, demonstrated by a 56% TGI versus 22% in non-amplified models, makes it a superior choice over less selective FGFR inhibitors for preclinical studies and biomarker-driven experimental designs [2].

Overcoming VEGF Inhibitor Resistance

Based on its ability to induce tumor regression (~25%) in pazopanib-resistant RCC models and synergize with VEGF antagonists, FP-1039 is a valuable reagent for designing next-generation combination therapies [3]. It is particularly well-suited for studies aiming to block compensatory FGF2-driven angiogenesis and resistance pathways that emerge during anti-VEGF monotherapy [3].

FGF Autocrine Signaling in Mesothelioma

Preclinical work has established that FP-1039 effectively inhibits FGF/FGFR autocrine signaling in mesothelioma, a tumor type with high expression of FGF2 and FGFR1 [3]. FP-1039 demonstrates antiproliferative activity in mesothelioma cell lines and inhibits xenograft tumor growth, making it a key reagent for researchers developing new therapeutic approaches for this aggressive and difficult-to-treat cancer [3].

Application
Selection Property
Validation Focus
FGF pathway studies (mitogenic signaling)
Ligand trap selectivity profile
Phosphate homeostasis endpoint in long-term models
FGFR1-amplified lung cancer research
Biomarker-dependent growth inhibition
TGI endpoint in FGFR1-amplified xenografts
VEGF inhibitor resistance studies
Combination response context
Tumor regression endpoint in resistant models
Mesothelioma FGF autocrine signaling
FGF2/FGFR1 pathway modulation
Xenograft tumor growth & autocrine loop monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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